molecular formula C5H6N2O B096737 4-Methylpyrimidine 1-oxide CAS No. 17758-54-2

4-Methylpyrimidine 1-oxide

Cat. No. B096737
CAS RN: 17758-54-2
M. Wt: 110.11 g/mol
InChI Key: XHAWKANOBZBYLQ-UHFFFAOYSA-N
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Description

4-Methylpyrimidine 1-oxide is a compound that has been extensively studied in scientific research due to its various applications in biochemistry and physiology. This compound is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action has been investigated in detail. In

Mechanism Of Action

The mechanism of action of 4-Methylpyrimidine 1-oxide has been investigated in detail. It is known to undergo oxidation reactions in the presence of different enzymes, including cytochrome P450 enzymes. These reactions result in the formation of different metabolites, which can have different biological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Methylpyrimidine 1-oxide have been studied in different systems. It has been shown to have antioxidant properties, and it has been used as a model compound to investigate the mechanism of action of different enzymes. In addition, it has been shown to have anti-inflammatory properties, and it has been used in the treatment of different inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Methylpyrimidine 1-oxide in lab experiments include its availability, stability, and ease of handling. It is also a relatively inexpensive compound, which makes it an attractive choice for different research projects. However, one of the limitations of using 4-Methylpyrimidine 1-oxide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for further research on 4-Methylpyrimidine 1-oxide. One area of research is the investigation of its potential as a therapeutic agent in different diseases, including cancer and inflammation. Another area of research is the development of new methods for the synthesis of 4-Methylpyrimidine 1-oxide, which can improve its yield and purity. Additionally, the investigation of the mechanism of action of 4-Methylpyrimidine 1-oxide in different biological systems can lead to a better understanding of its biological effects.
In conclusion, 4-Methylpyrimidine 1-oxide is a compound that has been extensively studied in scientific research due to its various applications in biochemistry and physiology. It can be synthesized using different methods, and its mechanism of action has been investigated in detail. It has several biochemical and physiological effects, and it has been used as a model compound to study the mechanism of action of different enzymes. While it has advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for further research on 4-Methylpyrimidine 1-oxide, including investigating its potential as a therapeutic agent and developing new methods for its synthesis.

Synthesis Methods

The synthesis of 4-Methylpyrimidine 1-oxide can be achieved using different methods. One of the most common methods is the reaction of 4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. This reaction results in the formation of 4-Methylpyrimidine 1-oxide. Other methods include the reaction of 4-methylpyrimidine with ozone or with other oxidizing agents.

Scientific Research Applications

4-Methylpyrimidine 1-oxide has been extensively studied in scientific research due to its various applications. It is commonly used as a reagent in organic synthesis, and it has been used in the synthesis of different compounds. In biochemistry, 4-Methylpyrimidine 1-oxide has been used as a model compound to study the mechanism of action of different enzymes. It has also been used as a substrate for different enzymes, including cytochrome P450 enzymes.

properties

CAS RN

17758-54-2

Product Name

4-Methylpyrimidine 1-oxide

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

4-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C5H6N2O/c1-5-2-3-7(8)4-6-5/h2-4H,1H3

InChI Key

XHAWKANOBZBYLQ-UHFFFAOYSA-N

SMILES

CC1=NC=[N+](C=C1)[O-]

Canonical SMILES

CC1=NC=[N+](C=C1)[O-]

synonyms

Pyrimidine, 4-methyl-, 1-oxide (6CI,7CI,8CI,9CI)

Origin of Product

United States

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